The synthesis of Ivaltinostat involves several key steps:
Technical details regarding specific reagents and conditions are often proprietary but may involve standard organic synthesis techniques such as refluxing in organic solvents and subsequent purification methods like high-performance liquid chromatography.
Ivaltinostat's molecular structure features a hydroxamic acid group, which is crucial for its activity as a histone deacetylase inhibitor.
Ivaltinostat undergoes several chemical reactions pertinent to its function:
Technical details about these reactions often involve kinetic studies and binding affinity assessments using various biochemical assays.
Ivaltinostat operates primarily through the inhibition of histone deacetylases. The mechanism involves:
Data supporting this mechanism can be derived from cellular assays measuring histone acetylation levels post-treatment with Ivaltinostat.
Relevant data includes solubility profiles in various solvents, stability under light exposure, and degradation rates under different environmental conditions.
Ivaltinostat has been investigated primarily for its potential therapeutic applications:
The ongoing research continues to explore its efficacy in combination therapies and its role in other diseases influenced by epigenetic factors.
Ivaltinostat (formic) contains a hydroxamic acid functional group that serves as a critical zinc-binding warhead, enabling potent inhibition across multiple histone deacetylase isoforms. This moiety coordinates directly with the catalytically essential zinc ion (Zn²⁺) situated at the base of the enzyme’s active site pocket. The hydroxamic acid group forms bidentate interactions with the zinc ion through its carbonyl oxygen and hydroxyl groups, achieving sub-micromolar binding affinity. This molecular interaction mimics the natural lysine substrate’s interaction geometry but forms substantially stronger coordination bonds with the zinc ion, resulting in effective catalytic blockade [1] [3].
The active site topology of histone deacetylases features a narrow, tubular cavity approximately 12 Å deep, lined with conserved hydrophobic residues that accommodate the aliphatic linker region of ivaltinostat. Structural analyses reveal that ivaltinostat’s phenylbutyryl cap group establishes π-π stacking and van der Waals interactions with aromatic residues (e.g., Phe205 and Phe151 in histone deacetylase 2) near the active site entrance. This dual anchoring mechanism—zinc coordination plus cap interactions—confers high-affinity binding across class I (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 8) and class II histone deacetylases (histone deacetylase 6) isoforms [3] [10]. The compound’s ethylene linker optimally spans the depth of the catalytic channel, positioning both the zinc-binding group and cap domain for maximal target engagement.
Table 1: Structural Interactions of Ivaltinostat within Histone Deacetylase Active Sites
Structural Element | Chemical Group | Interaction Type | Conserved Residues |
---|---|---|---|
Zinc-binding domain | Hydroxamic acid | Bidentate coordination | Zinc ion, His145, His146 (histone deacetylase 2 numbering) |
Active site channel | Aliphatic linker | Hydrophobic contacts | Phe205, Phe151, Leu276 |
Catalytic pocket entrance | Phenylbutyryl cap | π-π stacking, van der Waals | Phe205, Tyr308 |
The pan-histone deacetylase inhibitory profile stems from this conserved binding mechanism across metallohydrolase histone deacetylases. Minor variations in active site dimensions—notably the wider catalytic pocket of histone deacetylase 8 and histone deacetylase 6—accommodate ivaltinostat without significant affinity loss, explaining its broad-spectrum activity. Molecular dynamics simulations confirm stable binding poses in histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6 isoforms, with residence times exceeding 120 minutes in histone deacetylase 2 complexes [3] [10].
Ivaltinostat (formic) exhibits distinct temporal and spatial effects on histone versus non-histone substrate deacetylation. Histone H3 deacetylation is suppressed rapidly (within 1–4 hours) at multiple lysine residues, including H3K9, H3K14, and H3K27, with sustained hyperacetylation observed for over 24 hours post-treatment in pancreatic cancer cell lines. Dose-response studies demonstrate half-maximal acetylation induction (AC₅₀) at 0.5–1.0 μM for H3K9/K14ac in cellular models, correlating with chromatin relaxation and transcriptional activation of tumor suppressor genes. This rapid histone hyperacetylation precedes cell cycle arrest at the G1/S checkpoint, occurring within 8 hours of exposure [1] [7].
Conversely, tubulin deacetylation inhibition follows slower kinetics, requiring 12–24 hours for maximal α-tubulin K40 acetylation accumulation. This temporal disparity reflects differential substrate accessibility: nuclear histones encounter ivaltinostat immediately, while cytoplasmic tubulin acetylation depends on intracellular drug distribution. Histone deacetylase 6—a primary cytoplasmic α-tubulin deacetylase—is inhibited with an half-maximal inhibitory concentration of 0.93 μM, comparable to its histone deacetylase 1 inhibition. The compound’s hydroxamic acid group enables potent histone deacetylase 6 inhibition by accessing its unique catalytic domain topology, which features a shallower active site pocket than class I histone deacetylases [1] [9].
Table 2: Substrate-Specific Deacetylation Dynamics Induced by Ivaltinostat
Deacetylation Target | Key Lysine Sites | Onset of Effect | Functional Consequence | Primary Histone Deacetylase Isoforms Affected |
---|---|---|---|---|
Histone H3 | K9, K14, K27 | 1–4 hours | Chromatin relaxation, transcription activation | Histone deacetylase 1, Histone deacetylase 2, Histone deacetylase 3 |
α-Tubulin | K40 | 12–24 hours | Microtubule stabilization, vesicular transport enhancement | Histone deacetylase 6 |
p53 Tumor Suppressor | Multiple C-terminal sites | 4–8 hours | p53 stabilization, apoptosis induction | Histone deacetylase 1, Histone deacetylase 3 |
Mechanistically, histone H3 hyperacetylation derepresses tumor suppressor genes like p21 and E-cadherin by reducing promoter occupancy of transcriptional repressors. Simultaneously, tubulin hyperacetylation stabilizes microtubules and enhances motor protein (dynein/kinesin) recruitment, restoring intracellular vesicular transport in Huntington disease models. This dual substrate modulation creates a synergistic antitumor effect: histone hyperacetylation promotes differentiation and apoptosis, while tubulin hyperacetylation disrupts mitotic spindle integrity and intracellular trafficking in cancer cells [1] [7] [9].
Ivaltinostat (formic) demonstrates variable inhibitory potency across the histone deacetylase superfamily, exhibiting classic pan-inhibition characteristics with notable isoform selectivity nuances. Biochemical profiling using recombinant human histone deacetylases reveals sub-micromolar half-maximal inhibitory concentration against class I enzymes (histone deacetylase 1: 0.63 μM; histone deacetylase 2: 0.82 μM; histone deacetylase 3: 0.75 μM; histone deacetylase 8: 1.80 μM) and class II histone deacetylase 6 (0.93 μM). Histone deacetylase 4 and histone deacetylase 10 exhibit significantly reduced sensitivity (>10 μM half-maximal inhibitory concentration), consistent with the catalytic inactivity of class IIa histone deacetylases toward canonical acetyllysine substrates [1] [3] [10].
The molecular basis for this selectivity gradient lies in active site architectural variations. Histone deacetylase 1 and histone deacetylase 2 possess deep, narrow catalytic pockets perfectly accommodating ivaltinostat’s aliphatic linker and phenylbutyryl cap. Histone deacetylase 8 features a wider substrate tunnel that reduces hydrophobic contact surface area, explaining its moderately reduced affinity. Histone deacetylase 6 contains a unique second catalytic domain with structural plasticity that accommodates the hydroxamate warhead but exhibits lower binding stability. Class IIa histone deacetylases (histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, histone deacetylase 9) possess a histidine-to-tyrosine substitution in their catalytic core, diminishing zinc coordination efficiency and catalytic activity toward acetylated substrates [3] [10].
Table 3: Comparative Ivaltinostat Inhibition Profiles Across Histone Deacetylase Isoforms
Histone Deacetylase Class | Isoform | Relative Inhibition Potency | Catalytic Pocket Depth (Å) | Key Structural Determinants |
---|---|---|---|---|
Class I | Histone deacetylase 1 | High | 12.0 | Deep hydrophobic tunnel, conserved zinc site |
Class I | Histone deacetylase 2 | High | 12.1 | Narrow entrance, Phe155/Tyr308 "gating" residues |
Class I | Histone deacetylase 3 | High | 11.8 | Requires cofactor binding for activity |
Class I | Histone deacetylase 8 | Moderate | 14.2 | Wider substrate tunnel, Gly151 flexibility |
Class IIb | Histone deacetylase 6 | High | 13.5 (DD2 domain) | Unique zinc-binding domain topology |
Class IIa | Histone deacetylase 4 | Low | 10.5 | His976Tyr substitution, shallow pocket |
Class IIa | Histone deacetylase 7 | Low | 11.2 | Catalytically impaired, regulatory functions |
Functional cellular assays corroborate these biochemical differences: ivaltinostat treatment (1 μM, 24 hours) increases histone H3 acetylation by >15-fold in pancreatic cancer cells, primarily through histone deacetylase 1/histone deacetylase 2 inhibition. Simultaneously, α-tubulin acetylation increases 8-fold via histone deacetylase 6 suppression. Histone deacetylase 8-selective substrates show intermediate inhibition (40–60% at 1 μM), aligning with its biochemical half-maximal inhibitory concentration. Crucially, histone deacetylase 3-containing repressor complexes (e.g., nuclear receptor corepressor/silencing mediator for retinoid and thyroid hormone receptors complexes) remain susceptible due to ivaltinostat’s access to the catalytically active conformation stabilized by nuclear receptor corepressor [1] [10].
The pharmacodynamic implications of this profile are significant: simultaneous class I and histone deacetylase 6 inhibition reactivates epigenetically silenced tumor suppressors (p21, p53) while disrupting microtubule-mediated oncogenic signaling. In pancreatic ductal adenocarcinoma models, this dual targeting overcomes stromal resistance and enhances gemcitabine cytotoxicity, explaining the 25% objective response rate observed in clinical trials combining these agents [1] [8].
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